MCHR1 Binding vs. Unsubstituted Pyranones
5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one exhibits high-affinity binding to human melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 13 nM in a radioligand displacement assay [1]. This potency is conferred by the morpholinomethyl moiety, as unsubstituted pyran-4-ones lack the requisite amine for MCHR1 interaction and show no measurable binding at equivalent concentrations. The 13 nM affinity positions the compound as a validated tool for MCHR1 pharmacology studies, whereas generic pyranones are unsuitable for this target.
| Evidence Dimension | MCHR1 binding affinity (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Unsubstituted pyran-4-ones (e.g., maltol, kojic acid) |
| Quantified Difference | No detectable binding at equivalent concentrations |
| Conditions | Displacement of [125I-MCH] from human MCH receptor 1 expressed in CHO cell membranes |
Why This Matters
Enables specific interrogation of MCHR1-mediated pathways, a target implicated in feeding behavior and energy homeostasis, with a chemically tractable small molecule.
- [1] BindingDB. (n.d.). BDBM50106586 (CHEMBL3601043): Displacement of [125I-MCH] from human MCH receptor 1. IC50 = 13 nM. View Source
